![molecular formula C11H13N3O2S B1442224 N-(2,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-amine CAS No. 1235406-58-2](/img/structure/B1442224.png)
N-(2,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-amine
Overview
Description
N-(2,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-amine, also known as DMT, is a synthetic organic compound that is used for a variety of scientific research applications. DMT is a derivative of thiadiazole, a heterocyclic aromatic ring composed of five atoms of carbon and one atom of nitrogen. It is a colorless, crystalline solid that is soluble in both organic solvents and water. It has a melting point of 118-120°C and a boiling point of 250°C.
Scientific Research Applications
Applications in Structural Chemistry
Structural properties of 1,3,4-thiadiazol-2-amine derivatives : The structural properties of certain derivatives of N-(2,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-amine have been extensively studied. The crystal structures of these compounds reveal specific intermolecular interactions and geometrical configurations, which are crucial for understanding their reactivity and potential applications in material science and molecular engineering (Zhang et al., 2011).
Applications in Drug Development
Anti-leishmanial activity : Certain derivatives have been synthesized to target the promastigote form of Leishmania major. These compounds, including N-[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]-5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-amines, have shown promising anti-leishmanial activity, indicating their potential as therapeutic agents (Tahghighi et al., 2012).
Acetylcholinesterase-Inhibition Activities : Some derivatives of N-(2,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-amine have been found to inhibit acetylcholinesterase, an enzyme involved in neurodegenerative diseases like Alzheimer's. This highlights their potential in developing treatments for such conditions (Zhu et al., 2016).
properties
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methyl]-1,3,4-thiadiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2S/c1-15-9-4-3-8(10(5-9)16-2)6-12-11-14-13-7-17-11/h3-5,7H,6H2,1-2H3,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDELYZLIJTWNKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CNC2=NN=CS2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-amine |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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